Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate
Overview
Description
Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a carboxylate ester group at the 6th position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-3-nitrotoluene.
Nitration: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Cyclization: The resulting 4-bromo-3-methylaniline undergoes cyclization with ethyl chloroformate to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of 4-amino-3-methyl-1H-indazole-6-carboxylate.
Oxidation: Formation of 4-bromo-3-methyl-1H-indazole-6-carboxylic acid.
Reduction: Formation of 4-bromo-3-methyl-1H-indazole-6-methanol.
Scientific Research Applications
Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of indazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for drug development.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with inflammatory mediators to reduce inflammation . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1H-indazole-6-carboxylate
- Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
- 4-Bromo-1H-indole-6-carbonitrile
Uniqueness
Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate is unique due to the specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3rd position and the ester group at the 6th position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-bromo-3-methyl-2H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-9-7(11)3-6(10(14)15-2)4-8(9)13-12-5/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNRSEDHQDLJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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